N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorophenyl, methoxyphenyl, and oxadiazole groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Coupling with Phenoxy Acetamide: The oxadiazole intermediate is then coupled with a phenoxy acetamide derivative, which can be synthesized by reacting 4-chlorophenylamine with chloroacetic acid.
Final Assembly: The final step involves the coupling of the oxadiazole intermediate with the phenoxy acetamide derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar solvents.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the oxadiazole and methoxyphenyl groups.
N-(4-methoxyphenyl)acetamide: Contains the methoxyphenyl group but lacks the chlorophenyl and oxadiazole groups.
N-(4-chlorophenyl)-2-methoxyacetamide: Similar structure but with a methoxy group instead of the oxadiazole ring.
Uniqueness
N-(4-chlorophenyl)-2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is unique due to the presence of both the oxadiazole ring and the combination of chlorophenyl and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18ClN3O4 |
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Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C23H18ClN3O4/c1-29-19-11-5-15(6-12-19)23-26-22(27-31-23)16-3-2-4-20(13-16)30-14-21(28)25-18-9-7-17(24)8-10-18/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
IAWMMVWTDSAXSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)OCC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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